![molecular formula C7H11ClO2 B12924039 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride CAS No. 922724-77-4](/img/no-structure.png)
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride is a chemical compound with the molecular formula C7H11ClO2 It is an acyl chloride derivative, characterized by the presence of a butanoyl chloride group attached to a prop-2-en-1-yloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride typically involves the reaction of 4-hydroxybutanoic acid with thionyl chloride (SOCl2) in the presence of an appropriate solvent such as dichloromethane. The reaction proceeds via the formation of an intermediate acid chloride, which then reacts with prop-2-en-1-ol to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: None required
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and enhanced safety. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 4-[(Prop-2-en-1-yl)oxy]butanoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures (0-25°C) and solvents like dichloromethane or tetrahydrofuran (THF).
Hydrolysis: Requires water or aqueous base (e.g., NaOH) at room temperature.
Reduction: Uses reducing agents such as LiAlH4 in anhydrous ether at low temperatures (-10 to 0°C).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
4-[(Prop-2-en-1-yl)oxy]butanoic acid: Formed from hydrolysis.
4-[(Prop-2-en-1-yl)oxy]butanol: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Probes: Employed in the development of chemical probes for biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Prop-2-yn-1-yloxy)butanoyl chloride: Similar structure but with an alkyne group instead of an alkene.
4-[(Prop-2-en-1-yl)oxy]benzoyl chloride: Contains a benzoyl group instead of a butanoyl group.
4-[(Prop-2-en-1-yl)oxy]acetyl chloride: Contains an acetyl group instead of a butanoyl group.
Uniqueness
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
| 922724-77-4 | |
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
4-prop-2-enoxybutanoyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2 |
InChI-Schlüssel |
BLANYUYNHGLZIW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



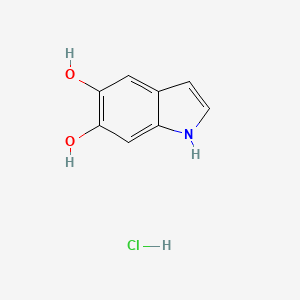
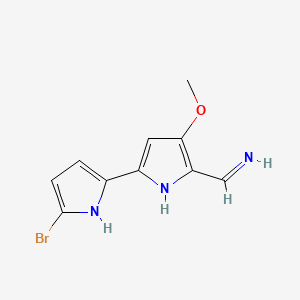
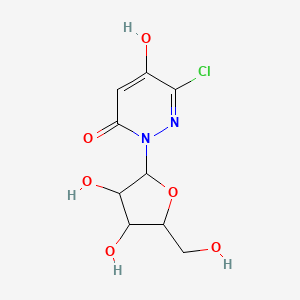
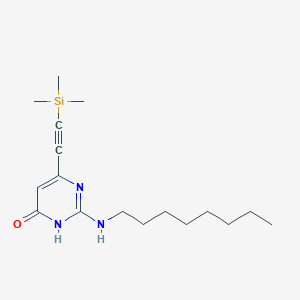
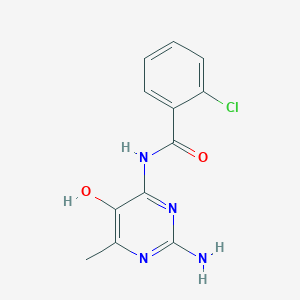
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)


